molecular formula C9H5F2NO2 B2851470 3,5-difluoro-1H-indole-2-carboxylic acid CAS No. 1553990-37-6

3,5-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B2851470
CAS No.: 1553990-37-6
M. Wt: 197.141
InChI Key: FRVMBOIRZXTQIQ-UHFFFAOYSA-N
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Description

3,5-difluoro-1H-indole-2-carboxylic acid is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

Indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Another study identified four new tryptophan metabolites that can activate AHR, which are 3-methyl-2-hydroxyindole, 5-hydroxyindole-3-acetic acid, 3-indole acrylic acid, and indole-3-carboxylic acid .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in their various biological activities . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

It is known that indole derivatives can exert a variety of local and heterotopic biological effects by circulating in the plasma.

Result of Action

Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action of 3,5-difluoro-1H-indole-2-carboxylic acid can be influenced by environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the production and action of indole derivatives.

Properties

IUPAC Name

3,5-difluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVMBOIRZXTQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553990-37-6
Record name 3,5-difluoro-1H-indole-2-carboxylic acid
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